N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide
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Overview
Description
N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide: is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an amino group, an ethoxy group, and a hydroxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide typically begins with commercially available starting materials such as 2-amino-4-ethoxyphenol and 2-bromo-1-hydroxypropan-1-one.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry:
- N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for versatile chemical modifications.
Biology:
- In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry:
- In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
- The mechanism of action of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-amino-4-methoxyphenyl)-2-hydroxypropanamide: This compound differs by having a methoxy group instead of an ethoxy group.
N-(2-amino-4-ethoxyphenyl)-2-hydroxybutanamide: This compound has a butanamide moiety instead of a propanamide moiety.
Uniqueness:
- N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-8-4-5-10(9(12)6-8)13-11(15)7(2)14/h4-7,14H,3,12H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZSBPQFAWFTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240884 |
Source
|
Record name | N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-43-8 |
Source
|
Record name | N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883291-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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